2-(methylsulfanyl)-N-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]-1,3-benzothiazol-6-amine
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Overview
Description
(E)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes benzothiazole and nitrobenzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and nitrobenzene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfur-containing compounds and nitro derivatives, with reaction conditions often involving controlled temperatures and the use of catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole and nitrobenzene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
Scientific Research Applications
(E)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of (E)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro and benzothiazole groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymer chemistry.
Bromomethyl methyl ether: A reagent used in organic synthesis.
Uniqueness
(E)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]-1-{3-NITRO-4-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]PHENYL}METHANIMINE is unique due to its dual benzothiazole and nitrobenzene structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H13N5O4S4 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1-[3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl]methanimine |
InChI |
InChI=1S/C22H13N5O4S4/c1-32-21-24-15-5-3-13(9-19(15)34-21)23-11-12-2-7-18(17(8-12)27(30)31)33-22-25-16-6-4-14(26(28)29)10-20(16)35-22/h2-11H,1H3 |
InChI Key |
PLPFOTCRMXNMCB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC(=C(C=C3)SC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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